(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile
Description
This compound belongs to a class of α,β-unsaturated nitriles featuring a 1,3-benzothiazole core substituted with a 2-methylphenylamino group. Its (2E)-stereochemistry is critical for biological activity, particularly in modulating protein-protein interactions, such as regulators of G-protein signaling (RGS) proteins . Synthetically, it is derived via microwave-assisted condensation of 2-cyanomethyl-1,3-benzothiazole with substituted aldehydes, followed by nucleophilic addition of 2-methylaniline . The acrylonitrile moiety (α,β-unsaturated nitrile) confers electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins, a hallmark of its mechanism of action .
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-12-6-2-3-7-14(12)19-11-13(10-18)17-20-15-8-4-5-9-16(15)21-17/h2-9,11,19H,1H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVYYOCFCLIXQP-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.4 g/mol. The structure features a benzothiazole ring, which is known for its biological significance, and an eneninitrile moiety that contributes to its reactivity and potential interactions with biological targets.
The mechanism of action of benzothiazole derivatives often involves interactions with various cellular targets, including enzymes and receptors. Specifically, the benzothiazole moiety can inhibit enzymatic activity by binding to active sites or altering conformational states. This compound may also participate in redox reactions due to the presence of the nitrile group, influencing cellular signaling pathways.
Biological Activities
Research has demonstrated that compounds containing benzothiazole scaffolds exhibit a broad spectrum of biological activities:
- Anticancer Activity : Benzothiazole derivatives have shown potent anticancer properties. For instance, compounds similar to this compound have been reported to inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : Studies indicate that benzothiazole compounds possess significant antimicrobial activity against both bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .
- Neuroprotective Effects : Certain benzothiazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Anticancer Activity : A study published in Pharmaceutical Research showed that a related benzothiazole compound exhibited significant cytotoxicity against breast and ovarian cancer cells through apoptosis induction .
- Antimicrobial Study : Research published in Journal of Medicinal Chemistry reported that a series of benzothiazole derivatives displayed potent antibacterial activity against resistant strains of Staphylococcus aureus .
Data Table: Biological Activities of Benzothiazole Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural analogues of the compound, emphasizing substituent variations and their biological implications:
Key Findings from Comparative Studies
- Electrophilic Reactivity : Compounds with α,β-unsaturated nitriles (e.g., CCG-63802, CCG-63808) exhibit irreversible inhibition of RGS proteins due to covalent cysteine adduct formation. This reactivity, however, raises concerns about off-target effects in cellular assays .
- Substituent Impact :
- Aromatic Rings : Replacement of 2-methylphenyl with electron-deficient groups (e.g., 4-nitrophenyl) enhances electrophilicity and anticancer potency but reduces solubility .
- Heterocycles : Thiophene or benzodioxin substitutions improve antimicrobial or antioxidant profiles but diminish RGS inhibitory activity .
- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction times (4–8 minutes) compared to conventional heating (2–4 hours), achieving yields >85% for most derivatives .
Research Findings and Mechanistic Insights
RGS Protein Inhibition
The compound and its analogues (CCG-63802, CCG-63808) inhibit RGS4 by covalently modifying Cys148 in the RGS domain, disrupting Gα interaction and GTPase acceleration activity (GAP activity). Kinetic studies reveal IC₅₀ values of 0.8–1.2 µM, with CCG-63808 showing superior selectivity due to its 4-fluorophenoxy group .
Antimicrobial and Anticancer Activity
Derivatives with thiophenyl or nitrophenyl substituents demonstrate broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL) and moderate anticancer effects (IC₅₀: 9–15 µM). The benzothiazole core contributes to DNA intercalation and reactive oxygen species (ROS) generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
